molecular formula C18H30N2O8 B3834135 N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate

Numéro de catalogue B3834135
Poids moléculaire: 402.4 g/mol
Clé InChI: JFBVABVISPMUAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate, also known as CYT387, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It is a potential therapeutic agent for various diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Mécanisme D'action

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate inhibits the activity of JAK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which are involved in the regulation of blood cell production. The inhibition of JAK2 leads to a decrease in the production of blood cells, which is beneficial in diseases such as myeloproliferative neoplasms.
Biochemical and Physiological Effects:
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate reduces the size of tumors in animal models of cancer. N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has also been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate is its specificity for JAK2. This specificity reduces the likelihood of off-target effects, which can complicate the interpretation of experimental results. However, one limitation of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate is its relatively low potency compared to other JAK2 inhibitors. This low potency may limit its efficacy in certain experimental settings.

Orientations Futures

Several future directions for the study of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate can be identified. One direction is the development of more potent JAK2 inhibitors, which may have greater therapeutic potential. Another direction is the investigation of the effects of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate on other JAK family members, which may have implications for the treatment of other diseases. Additionally, the combination of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate with other therapeutic agents may be explored, as this may enhance its efficacy in certain diseases. The potential long-term effects of N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate on the immune system and other physiological processes should also be investigated.

Applications De Recherche Scientifique

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has been extensively studied for its therapeutic potential in various diseases, particularly myeloproliferative neoplasms. These neoplasms are characterized by the overproduction of blood cells, leading to an increased risk of blood clots, bleeding, and other complications. N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate has been shown to inhibit the JAK2 enzyme, which is involved in the regulation of blood cell production. This inhibition leads to a decrease in the production of blood cells, thereby reducing the symptoms of myeloproliferative neoplasms.

Propriétés

IUPAC Name

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2.2C2H2O4/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11;2*3-1(4)2(5)6/h11-15H,2-10H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBVABVISPMUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC3CCCCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 5
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate
Reactant of Route 6
N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine diethanedioate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.